molecular formula C16H22FNO3 B6622819 1-[4-(2-Fluoro-3-methoxyphenyl)piperidin-1-yl]-2-hydroxy-2-methylpropan-1-one

1-[4-(2-Fluoro-3-methoxyphenyl)piperidin-1-yl]-2-hydroxy-2-methylpropan-1-one

Cat. No.: B6622819
M. Wt: 295.35 g/mol
InChI Key: QRBJTFJSYBDBDT-UHFFFAOYSA-N
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Description

1-[4-(2-Fluoro-3-methoxyphenyl)piperidin-1-yl]-2-hydroxy-2-methylpropan-1-one is a complex organic compound that features a piperidine ring substituted with a fluoro-methoxyphenyl group and a hydroxy-methylpropanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(2-Fluoro-3-methoxyphenyl)piperidin-1-yl]-2-hydroxy-2-methylpropan-1-one typically involves multiple steps, starting with the preparation of the piperidine ring and subsequent functionalization. One common method involves the reaction of 2-fluoro-3-methoxybenzaldehyde with piperidine under acidic conditions to form the intermediate 4-(2-fluoro-3-methoxyphenyl)piperidine. This intermediate is then reacted with 2-hydroxy-2-methylpropan-1-one in the presence of a base to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-[4-(2-Fluoro-3-methoxyphenyl)piperidin-1-yl]-2-hydroxy-2-methylpropan-1-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a catalyst or under basic conditions.

Major Products

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of an alcohol derivative.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-[4-(2-Fluoro-3-methoxyphenyl)piperidin-1-yl]-2-hydroxy-2-methylpropan-1-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological targets, such as enzymes or receptors.

    Medicine: Investigated for its potential therapeutic effects, including analgesic or anti-inflammatory properties.

    Industry: Utilized in the development of new materials or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-[4-(2-Fluoro-3-methoxyphenyl)piperidin-1-yl]-2-hydroxy-2-methylpropan-1-one involves its interaction with specific molecular targets, such as receptors or enzymes. The fluoro-methoxyphenyl group may enhance binding affinity to certain receptors, while the piperidine ring can modulate the compound’s overall pharmacokinetic properties. The hydroxy-methylpropanone moiety may also play a role in the compound’s biological activity by influencing its solubility and metabolic stability.

Comparison with Similar Compounds

Similar Compounds

    1-[4-(2-Chloro-3-methoxyphenyl)piperidin-1-yl]-2-hydroxy-2-methylpropan-1-one: Similar structure with a chloro group instead of a fluoro group.

    1-[4-(2-Fluoro-3-ethoxyphenyl)piperidin-1-yl]-2-hydroxy-2-methylpropan-1-one: Similar structure with an ethoxy group instead of a methoxy group.

    1-[4-(2-Fluoro-3-methoxyphenyl)piperidin-1-yl]-2-hydroxy-2-ethylpropan-1-one: Similar structure with an ethyl group instead of a methyl group.

Uniqueness

The unique combination of the fluoro-methoxyphenyl group and the piperidine ring in 1-[4-(2-Fluoro-3-methoxyphenyl)piperidin-1-yl]-2-hydroxy-2-methylpropan-1-one imparts distinct physicochemical properties, such as enhanced binding affinity and metabolic stability, which may not be present in similar compounds. This makes it a valuable compound for further research and development in various scientific fields.

Properties

IUPAC Name

1-[4-(2-fluoro-3-methoxyphenyl)piperidin-1-yl]-2-hydroxy-2-methylpropan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22FNO3/c1-16(2,20)15(19)18-9-7-11(8-10-18)12-5-4-6-13(21-3)14(12)17/h4-6,11,20H,7-10H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRBJTFJSYBDBDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)N1CCC(CC1)C2=C(C(=CC=C2)OC)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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